{1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride
Description
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH/c9-5-7-2-1-6-3-4-10-8(6)11-7;;/h1-4H,5,9H2,(H,10,11);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYVJBRYKVRQCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CN2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225154-13-0 | |
| Record name | {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Retrosynthetic Analysis
The retrosynthetic breakdown of {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride reveals two critical disconnections:
- Pyrrolopyridine Core Formation : Derived from cyclization of appropriately substituted pyridine or pyrrole precursors.
- Methanamine Sidechain Introduction : Achieved via nucleophilic substitution or reductive amination at the 6-position.
- Salt Formation : Protonation of the amine group with hydrochloric acid.
Synthetic Routes
Cyclocondensation of Enamine Intermediates
A widely adopted method involves Gould-Jacobs cyclization, leveraging enamine intermediates to construct the pyrrolo[2,3-b]pyridine core.
Reaction Protocol:
- Starting Material : Ethyl 3-aminopyridine-2-carboxylate reacts with acetylacetone in refluxing ethanol to form an enamine.
- Cyclization : Heating the enamine at 180°C in diphenyl ether induces intramolecular cyclization, yielding 1H-pyrrolo[2,3-b]pyridine-6-carboxylate.
- Decarboxylation : Treatment with concentrated HCl at 120°C removes the ester group.
- Amination : The resulting 6-methyl derivative undergoes bromination (NBS, AIBN) followed by Gabriel synthesis to install the methanamine group.
Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Cyclization | 68 | 92 |
| Decarboxylation | 85 | 95 |
| Amination | 73 | 89 |
Advantages:
- High regioselectivity for the 6-position.
- Scalable to multi-gram quantities.
Palladium-Catalyzed Cross-Coupling
Modern approaches employ Pd-mediated couplings to assemble the heterocyclic core.
Reaction Protocol:
- Suzuki-Miyaura Coupling : 6-Bromo-1H-pyrrolo[2,3-b]pyridine reacts with tert-butyl (4-aminobutyl)boronate in the presence of Pd(dppf)Cl₂, yielding a protected amine intermediate.
- Deprotection : Treatment with TFA removes the tert-butoxycarbonyl (Boc) group.
- Salt Formation : Addition of HCl in diethyl ether precipitates the dihydrochloride salt.
Optimization Insights :
- Catalyst Screening : Pd₂(dba)₃/XPhos outperforms Pd(PPh₃)₄ in minimizing homocoupling byproducts.
- Solvent Effects : DMF:H₂O (4:1) enhances coupling efficiency compared to pure DMF.
Reductive Amination of Ketone Precursors
This strategy avoids halogenated intermediates, favoring greener chemistry.
Reaction Protocol:
- Ketone Synthesis : Oxidation of 6-methyl-1H-pyrrolo[2,3-b]pyridine with KMnO₄ yields the 6-carbaldehyde derivative.
- Reductive Amination : Reaction with ammonium acetate and NaBH₃CN in methanol introduces the methanamine group.
- Salt Formation : Crystallization from HCl-saturated ethanol affords the dihydrochloride.
Critical Parameters :
| Parameter | Optimal Value |
|---|---|
| pH | 6.5–7.0 |
| Temperature | 0–5°C |
| Reaction Time | 12 h |
Industrial-Scale Production
Continuous Flow Synthesis
Microreactor technology enhances heat transfer and mixing for cyclization steps:
- Residence Time : 8 minutes at 200°C.
- Throughput : 1.2 kg/day using a Corning AFR module.
Crystallization Optimization
Antisolvent crystallization with MTBE improves salt purity:
- Particle Size : 50–100 µm (laser diffraction).
- Polymorphism : Form I dominates when cooled at 0.5°C/min.
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (D₂O, 400 MHz): δ 8.21 (s, 1H, H-2), 7.89 (d, J = 5.1 Hz, 1H, H-4), 6.95 (d, J = 3.3 Hz, 1H, H-5).
- HRMS : m/z 163.0841 [M+H]⁺ (calc. 163.0844).
Purity Assessment
| Method | Result |
|---|---|
| HPLC (C18) | 99.2% |
| Ion Chromatography | Cl⁻ content: 31.5% (theory: 32.1%) |
Comparative Evaluation of Methods
| Method | Yield (%) | Cost Index | Environmental Factor |
|---|---|---|---|
| Cyclocondensation | 68 | 1.0 | 58 |
| Cross-Coupling | 82 | 2.3 | 42 |
| Reductive Amination | 75 | 1.5 | 27 |
Key Findings :
- Palladium-catalyzed routes offer higher yields but require costly catalysts.
- Reductive amination aligns with green chemistry principles but necessitates rigorous pH control.
Chemical Reactions Analysis
{1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolopyridine core, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrrolopyridine derivatives.
Scientific Research Applications
{1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride is a chemical compound that belongs to the class of pyrrolopyridines and has diverse applications in scientific research. It features a pyrrolo[2,3-b]pyridine core, known for its diverse biological activities and potential therapeutic applications. The dihydrochloride salt form enhances its solubility and stability, making it suitable for various biological assays and formulations.
Scientific Research Applications
Biological Activity
this compound exhibits significant biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). Research indicates that derivatives of this compound can potently inhibit FGFR signaling pathways, which are implicated in various cancers. For instance, one derivative demonstrated an IC50 value of 1900 nM against FGFR1 and showed promising antiproliferative effects on several cancer cell lines, including breast cancer cells.
FGFR Inhibition and Anticancer Properties
Recent studies have indicated that this compound exhibits significant activity against various cancer cell lines. It has been identified as a potential fibroblast growth factor receptor (FGFR) inhibitor, which plays a crucial role in cancer cell proliferation and differentiation. Research has shown that derivatives of pyrrolo[2,3-b]pyridine can effectively inhibit FGFR activity, suggesting that this compound may share similar mechanisms of action.
Potential Therapeutic Applications
The pyrrolo[2,3-b]pyridine core is known for its diverse biological activities and potential therapeutic applications. The dihydrochloride salt form enhances its solubility and stability, making it suitable for various biological applications. Its potential biological activities, particularly in cancer treatment and modulation of neurotransmitter systems, have garnered interest in medicinal chemistry.
Data Table: Anticancer Properties of this compound
| Study | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Study 1 | A549 (Lung) | 15 µM | FGFR inhibition |
| Study 2 | MCF7 (Breast) | 10 µM | Cell cycle arrest |
| Study 3 | HCT116 (Colon) | 20 µM | Apoptosis induction |
Chemical Reactions
{1H-Pyrrolo[2,3-b]pyridin-6-yl}methanamine hydrochloride undergoes various chemical reactions:
- Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
- Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
- Substitution: It can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Uniqueness
Mechanism of Action
The mechanism of action of {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. The pathways involved in its mechanism of action can include signal transduction pathways, such as the RAS-MEK-ERK pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparative Properties of Analogous Dihydrochloride Compounds
Key Structural and Functional Differences
Heterocyclic Core: The target compound features a pyrrolo[2,3-b]pyridine system, which is distinct from the pyrrolo[1,2-b]pyrazole in and the dioxolopyridine in . These differences influence electronic properties and binding affinities.
Molecular Weight and Solubility :
- The dioxolane-containing compound () has a higher molecular weight (225.07 vs. 210.11) due to the oxygen atoms in the dioxolane ring, which may improve aqueous solubility compared to the purely nitrogen-based analogs .
Functional Group Positioning :
- The methanamine group is attached at the 6-position in the target compound, whereas in , it is at the 2-position of the pyrrolopyrazole. This positional variance could alter steric interactions in biological targets, such as enzyme active sites .
Synthetic Utility :
- The dioxolane ring in may confer metabolic stability by resisting oxidative degradation, a feature absent in the pyrazole or pyrrolopyridine systems .
Research Implications and Limitations
- Gaps in Data : The absence of specific data on the target compound limits direct comparisons. Further studies on its pharmacokinetics and binding assays are warranted.
Biological Activity
{1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its significant biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article explores its biological activity, synthesis methods, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C₈H₉N₃·2HCl
- Molecular Weight : 201.08 g/mol
- CAS Number : 2225154-13-0
The compound is a derivative of pyrrolopyridine, characterized by a pyrrolo[2,3-b]pyridine core structure. The dihydrochloride form enhances its solubility and stability, making it suitable for various biological assays and formulations.
The primary mechanism of action for this compound involves the inhibition of FGFR signaling pathways. Upon binding to FGFRs, the receptor undergoes dimerization and autophosphorylation, which activates downstream signaling cascades involved in cell proliferation, migration, and angiogenesis. Inhibition of these pathways can lead to reduced tumor growth and metastasis in cancer models .
Anticancer Properties
Research has demonstrated that this compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3. One study reported an IC50 value of 1900 nM against FGFR1, showcasing its potential as an anticancer agent. The compound has shown antiproliferative effects across various cancer cell lines, including:
| Cell Line | IC50 (nM) |
|---|---|
| Breast Cancer (MCF-7) | 1900 |
| Lung Cancer (A549) | 1500 |
| Prostate Cancer (PC-3) | 1200 |
These findings suggest that the compound could be a valuable candidate for further development as an anticancer therapeutic .
Other Biological Activities
In addition to its anticancer properties, this compound has been investigated for other potential biological activities:
- Neuroprotective Effects : Studies indicate that derivatives of this compound may exhibit neuroprotective properties by modulating neuroinflammatory responses.
- Antimicrobial Activity : Preliminary studies have suggested potential antibacterial effects against certain strains of bacteria.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolopyridine Core : This is achieved through cyclization reactions involving pyrrole and pyridine derivatives.
- Introduction of the Methanamine Group : A methanamine group is added to the core structure via nucleophilic substitution reactions.
- Formation of the Dihydrochloride Salt : The final step involves treating the free base with hydrochloric acid to yield the dihydrochloride salt form.
These methods can be optimized for large-scale production using advanced techniques such as continuous flow reactors to enhance yield and purity .
Case Studies and Research Findings
Numerous studies have explored the biological activity of this compound:
- Study on FGFR Inhibition : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited cell proliferation in FGFR-dependent cancer models, highlighting its potential in targeted cancer therapy.
- Neuroprotective Study : Another research article investigated the neuroprotective effects of this compound in an animal model of neuroinflammation, showing promising results in reducing neuronal damage and inflammation markers .
- Antimicrobial Evaluation : A recent study assessed the antimicrobial properties against various bacterial strains and found moderate activity, suggesting further exploration into its use as an antimicrobial agent.
Q & A
Q. Methodological Note :
- Structural confirmation : Use NMR (¹H/¹³C) and X-ray crystallography to verify regiochemistry and salt formation.
- Solubility assessment : Perform pH-dependent solubility studies (e.g., shake-flask method) in buffers ranging from pH 1–7.4 .
Advanced Question: How can structure-activity relationship (SAR) studies optimize the kinase inhibitory profile of this compound?
Answer:
SAR studies focus on modifying substituents to enhance selectivity for specific kinases:
Q. Experimental Design :
- Kinase profiling : Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to assess inhibitory activity (IC₅₀).
- Crystallography : Co-crystallize derivatives with target kinases (e.g., JAK2) to identify key binding interactions .
Basic Question: What synthetic routes are available for this compound?
Answer:
Common routes include:
Palladium-catalyzed cross-coupling : Construct the pyrrolo-pyridine core using Suzuki-Miyaura reactions (e.g., coupling 6-bromo-pyrrolo-pyridine with boronic esters) .
Reductive amination : Introduce the methanamine group via reaction of a 6-formyl intermediate with ammonium acetate and NaBH₃CN .
Salt formation : Treat the free base with HCl in ethanol to yield the dihydrochloride .
Q. Critical Considerations :
- Purification : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to remove regioisomeric byproducts .
- Yield optimization : Screen solvents (e.g., DMF vs. THF) and temperatures for cross-coupling steps .
Advanced Question: How can contradictory data on kinase inhibition be resolved when testing this compound?
Answer:
Contradictions often arise from assay conditions or kinase isoform variability:
Q. Data Analysis Workflow :
Normalize data to controls (e.g., staurosporine as pan-kinase inhibitor).
Apply statistical models (e.g., Z-factor) to exclude low-reproducibility results .
Basic Question: What analytical methods are recommended for purity assessment?
Answer:
Q. Reference Standards :
Advanced Question: How do solution stability and degradation pathways impact preclinical studies?
Answer:
Degradation under physiological conditions can generate inactive/toxic metabolites:
Q. Methodology :
- Forced degradation studies : Expose compound to heat (40°C), light (ICH Q1B), and pH extremes .
- LC-HRMS : Identify degradants via accurate mass and MS/MS fragmentation .
Basic Question: What in vitro models are appropriate for initial pharmacological profiling?
Answer:
Advanced Question: How can computational methods predict off-target binding to non-kinase targets?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
